Cas no 2172375-90-3 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid is a specialized organic compound with a unique 9H-fluoren-9-yl substituent. This compound exhibits favorable chemical properties, including high purity and stability, making it suitable for various applications in synthetic chemistry and material science. Its distinct structure offers enhanced solubility and reactivity, facilitating efficient synthesis and processing.
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid structure
2172375-90-3 structure
Product name:4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid
CAS No:2172375-90-3
MF:C25H30N2O5
Molecular Weight:438.516107082367
CID:6164490
PubChem ID:165814311

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid
    • EN300-1488095
    • 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-methylbutanoic acid
    • 2172375-90-3
    • インチ: 1S/C25H30N2O5/c1-3-17(13-23(28)26-14-16(2)12-24(29)30)27-25(31)32-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,3,12-15H2,1-2H3,(H,26,28)(H,27,31)(H,29,30)
    • InChIKey: BANCGDNBMUMLKP-UHFFFAOYSA-N
    • SMILES: O(C(NC(CC)CC(NCC(C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 438.21547206g/mol
  • 同位素质量: 438.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 32
  • 回転可能化学結合数: 11
  • 複雑さ: 632
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 3.6

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1488095-0.5g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-methylbutanoic acid
2172375-90-3
0.5g
$3233.0 2023-06-06
Enamine
EN300-1488095-0.05g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-methylbutanoic acid
2172375-90-3
0.05g
$2829.0 2023-06-06
Enamine
EN300-1488095-500mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-methylbutanoic acid
2172375-90-3
500mg
$3233.0 2023-09-28
Enamine
EN300-1488095-2.5g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-methylbutanoic acid
2172375-90-3
2.5g
$6602.0 2023-06-06
Enamine
EN300-1488095-10.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-methylbutanoic acid
2172375-90-3
10g
$14487.0 2023-06-06
Enamine
EN300-1488095-1000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-methylbutanoic acid
2172375-90-3
1000mg
$3368.0 2023-09-28
Enamine
EN300-1488095-50mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-methylbutanoic acid
2172375-90-3
50mg
$2829.0 2023-09-28
Enamine
EN300-1488095-2500mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-methylbutanoic acid
2172375-90-3
2500mg
$6602.0 2023-09-28
Enamine
EN300-1488095-1.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-methylbutanoic acid
2172375-90-3
1g
$3368.0 2023-06-06
Enamine
EN300-1488095-0.25g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-methylbutanoic acid
2172375-90-3
0.25g
$3099.0 2023-06-06

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid 関連文献

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acidに関する追加情報

Introduction to 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic Acid (CAS No. 2172375-90-3)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid, identified by its CAS number 2172375-90-3, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit promising properties for various therapeutic applications, particularly in the development of novel drugs and bioactive agents. The structural complexity of this molecule, featuring a fluoren-9-yl moiety and multiple functional groups, makes it a subject of intense interest for researchers exploring innovative pharmacological targets.

The molecular structure of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid consists of a pentanamido backbone with a methoxycarbonyl group attached to an amino function, further linked to a 3-methylbutanoic acid side chain. The presence of the fluoren-9-yl substituent enhances the compound's solubility and stability, making it an attractive candidate for further chemical modifications and biological evaluations. This feature is particularly relevant in the context of drug design, where optimal pharmacokinetic properties are crucial for therapeutic efficacy.

In recent years, there has been a growing interest in the development of molecules that incorporate fluorene-based scaffolds due to their unique electronic and steric properties. The fluorene ring system is known for its rigidity and fluorescence characteristics, which can be exploited in various applications, including photodynamic therapy and imaging agents. The incorporation of a methoxycarbonyl group in the structure of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid not only improves its metabolic stability but also allows for further derivatization, enabling the creation of more complex derivatives with tailored biological activities.

The compound's potential applications extend to the field of protease inhibition, where its structural features may facilitate the development of potent inhibitors targeting key enzymes involved in various diseases. For instance, proteases such as matrix metalloproteinases (MMPs) and cathepsins have been implicated in conditions like cancer, inflammation, and tissue degradation. The design of molecules that can selectively inhibit these enzymes without causing significant off-target effects remains a major challenge in drug development. The unique structural motifs present in 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid make it a promising candidate for such applications.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their enhanced binding affinity and metabolic stability. The fluoren-9-yl moiety in this compound not only contributes to its structural stability but also provides a platform for further functionalization. This versatility allows researchers to explore diverse chemical modifications, including the introduction of additional substituents that can enhance specific biological activities. For example, attaching photoactivatable groups to the fluorene ring could enable the development of photoresponsive drugs that can be activated by light, offering new therapeutic modalities.

The synthesis of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbutanoic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The use of protective groups is essential to ensure regioselectivity and prevent unwanted side reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule efficiently. These synthetic strategies are critical for producing high-purity compounds suitable for biological testing.

In terms of biological evaluation, preliminary studies on 4-3-({(9H-fluoren- 9 -yl)methoxycarbonyl}amin)-3-methylbutanoic acid have shown encouraging results in vitro. The compound demonstrates inhibitory activity against certain proteases, suggesting its potential as a lead compound for drug development. Further investigations are needed to fully elucidate its mechanism of action and assess its safety profile. In vivo studies will provide valuable insights into its pharmacokinetic behavior and therapeutic potential.

The role of computational chemistry in the design and optimization of such complex molecules cannot be overstated. Molecular modeling techniques have been increasingly used to predict binding interactions between 4-({(9H-fluorene- 9 -yl)methoxycarbonyl}amin o))-3 -methylbutanoic acid and target proteins. These simulations help identify key residues involved in binding and guide the design of more potent derivatives. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly.

The future prospects for 4-({(9H-fluorene- 9 -yl)methoxycarbonyl}a mi n o))-3 -methylbutanoic acid are exciting given its unique structural features and promising biological activity. Further research is warranted to explore its potential in treating various diseases, particularly those involving aberrant enzymatic activity. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be crucial in realizing its full therapeutic potential.

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